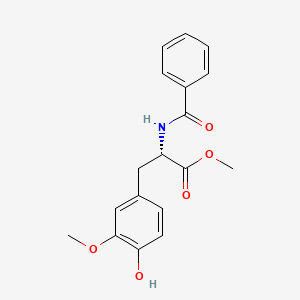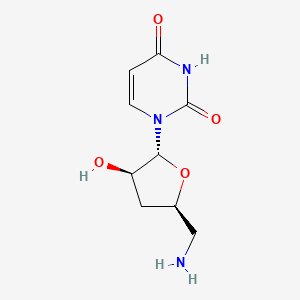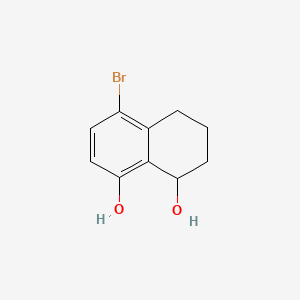
5-Bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol is an organic compound with the molecular formula C10H11BrO2 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with bromine and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by hydroxylation. One common method is the photobromination of 1,2,3,4-tetrahydronaphthalene using molecular bromine under UV light, which introduces the bromine atom at the desired position . The hydroxylation step can be achieved using various oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
5-Bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 5-bromo-1,2,3,4-tetrahydronaphthalene-1,8-dione.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalene-1,8-diol.
Substitution: Formation of 5-amino-1,2,3,4-tetrahydronaphthalene-1,8-diol or 5-thio-1,2,3,4-tetrahydronaphthalene-1,8-diol.
科学的研究の応用
5-Bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol involves its interaction with specific molecular targets. The bromine and hydroxyl groups allow it to form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent compound without the bromine and hydroxyl substitutions.
5-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl groups present in 5-Bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol.
1,8-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Lacks the bromine atom.
Uniqueness
This compound is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H11BrO2 |
|---|---|
分子量 |
243.10 g/mol |
IUPAC名 |
5-bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol |
InChI |
InChI=1S/C10H11BrO2/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h4-5,8,12-13H,1-3H2 |
InChIキー |
IECSKOAMCXCCDI-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C=CC(=C2C1)Br)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


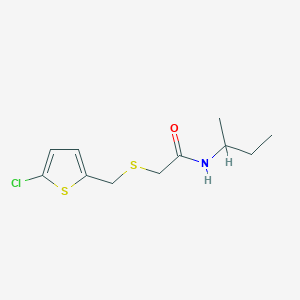
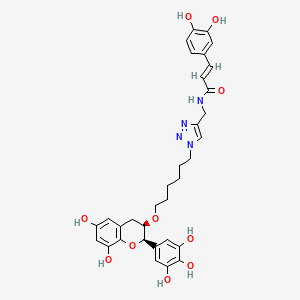
![tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B14889562.png)
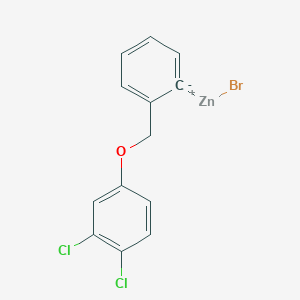
![(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14889583.png)


![8-(4-Diethylamino-benzylidene)-6,10-dioxa-spiro[4.5]decane-7,9-dione](/img/structure/B14889616.png)
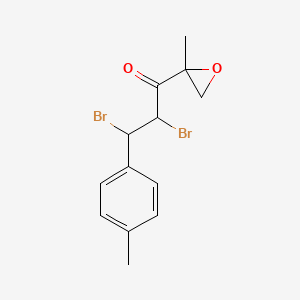
![(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B14889638.png)
